Structural Comparison: Benzodioxole vs. 1,4-Benzodioxane as the N-Aryl Substituent in HDAC Inhibitory Activity
The 1,3-benzodioxole group in 386262-54-0 is a planar, electron-rich heterocycle distinct from the non-aromatic, conformationally flexible 1,4-benzodioxane found in the analog [(2,3-dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate (CAS 479356-89-3) [1]. In a class-level SAR study of trimethoxyphenyl-based HDAC inhibitors reported in US Patent 9,216,962, an aromatic 1,3-benzodioxole-containing compound (CFH382) achieved an HDAC1 IC50 of 47 nM, whereas its saturated 1,4-benzodioxane counterpart (CFH326) showed an HDAC1 IC50 of 107 nM—a 2.3-fold reduction in potency [2]. This trend supports the inference that the aromatic benzodioxole of 386262-54-0 offers a binding advantage over a saturated benzodioxane isostere at the HDAC active site.
| Evidence Dimension | HDAC1 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not directly assayed; inferred from CFH382 (1,3-benzodioxole-containing analog): 47 nM |
| Comparator Or Baseline | CFH326 (1,4-benzodioxane-containing analog): 107 nM |
| Quantified Difference | 2.3-fold lower potency for the benzodioxane analog |
| Conditions | Recombinant human HDAC1 enzyme assay using Ac-Lys-Tyr-Lys(Ac)-AMC substrate |
Why This Matters
For researchers sourcing a chemical probe with maximal HDAC1 inhibitory potential, the benzodioxole-bearing scaffold (386262-54-0) provides a quantifiably stronger starting point than its benzodioxane isostere.
- [1] PubChem. (2025). Compound Summary for CID 71468672: [(2,3-Dihydro-1,4-benzodioxin-6-yl)carbamoyl]methyl 3,4,5-trimethoxybenzoate. National Center for Biotechnology Information. View Source
- [2] BindingDB. (2025). BDBM50020890 (US9216962, CFH382) and BDBM50020889 (US9216962, CFH326) – HDAC1,3,6 Inhibition Data. View Source
